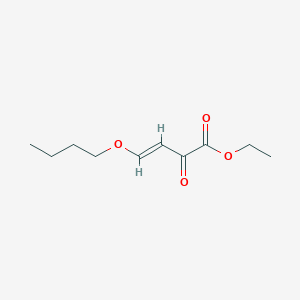

(E)-ethyl 4-butoxy-2-oxobut-3-enoate

CAS No.: 502164-22-9

Cat. No.: VC8121846

Molecular Formula: C10H16O4

Molecular Weight: 200.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 502164-22-9 |

|---|---|

| Molecular Formula | C10H16O4 |

| Molecular Weight | 200.23 g/mol |

| IUPAC Name | ethyl (E)-4-butoxy-2-oxobut-3-enoate |

| Standard InChI | InChI=1S/C10H16O4/c1-3-5-7-13-8-6-9(11)10(12)14-4-2/h6,8H,3-5,7H2,1-2H3/b8-6+ |

| Standard InChI Key | WSQKPVMVPNBPFV-SOFGYWHQSA-N |

| Isomeric SMILES | CCCCO/C=C/C(=O)C(=O)OCC |

| SMILES | CCCCOC=CC(=O)C(=O)OCC |

| Canonical SMILES | CCCCOC=CC(=O)C(=O)OCC |

Introduction

(E)-Ethyl 4-butoxy-2-oxobut-3-enoate is an organic compound with the molecular formula C10H16O4. It is a conjugated ester featuring a butoxy substituent and an oxo group, which contributes to its distinct chemical reactivity and functional versatility in synthetic organic chemistry. This compound is primarily used as an intermediate in the synthesis of complex organic molecules, including potential bioactive compounds.

Synthesis

The synthesis of (E)-ethyl 4-butoxy-2-oxobut-3-enoate typically involves esterification and enolate chemistry. A common approach includes:

-

Reacting ethyl acetoacetate with butanol under acidic conditions to introduce the butoxy group.

-

Controlled dehydration to form the conjugated double bond in the E configuration.

In industrial applications, continuous flow processes are often employed to optimize yields and ensure precise control over reaction parameters.

Applications in Organic Synthesis

(E)-Ethyl 4-butoxy-2-oxobut-3-enoate serves as a versatile intermediate due to its reactive functional groups:

-

Nucleophilic/Electrophilic Reactions: The compound can act as either a nucleophile or electrophile depending on reaction conditions.

-

Hydrogen Bonding: The oxo and ester groups allow for interactions with other molecules, facilitating targeted modifications.

-

Derivatization: It can be converted into various derivatives through reactions such as alkylation, reduction, or Michael addition.

These properties make it valuable for synthesizing:

-

Pharmaceuticals

-

Agrochemicals

-

Fine chemicals

Potential Biological Activity

Preliminary studies suggest that derivatives of (E)-ethyl 4-butoxy-2-oxobut-3-enoate may exhibit biological activity relevant to drug discovery:

-

Interaction with molecular targets due to its hydrogen bonding capabilities.

-

Potential roles in the development of antimicrobial or cytotoxic agents.

Further research is required to elucidate its pharmacological mechanisms and therapeutic potential.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Ethyl 4-Ethoxy-2-Oxobut-3-Enoate | Ethoxy instead of butoxy group | Reduced steric hindrance |

| Methyl 4-Butoxy-2-Oxobut-3-Enoate | Methyl ester instead of ethyl ester | Variations in solubility and reactivity |

| Ethyl 4-Methoxybutyric Acid | Methoxy group instead of butoxy | Altered electronic properties |

The butoxy group in (E)-ethyl 4-butoxy-2-oxobut-3-enoate provides steric bulk and hydrophobicity, distinguishing it from its analogs.

Challenges and Future Directions

-

Scalability: Industrial-scale synthesis requires optimization for cost-effectiveness and environmental sustainability.

-

Biological Studies: Further investigation into its bioactivity is needed to assess its potential as a drug precursor.

-

Reactivity Control: Fine-tuning reaction conditions can expand its utility in synthesizing diverse derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume